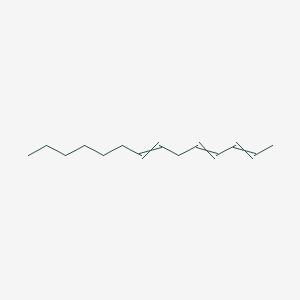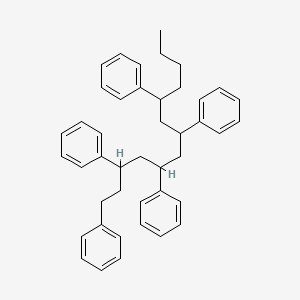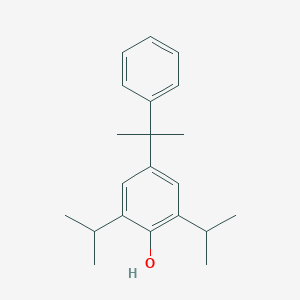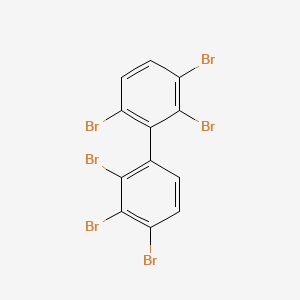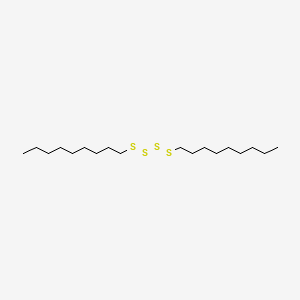
Dinonyltetrasulfane
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Dinonyltetrasulfane is a chemical compound that belongs to the class of organosulfur compounds It is characterized by the presence of four sulfur atoms connected in a chain, with two nonyl groups attached to the terminal sulfur atoms
Vorbereitungsmethoden
The synthesis of dinonyltetrasulfane typically involves the reaction of nonyl mercaptan with sulfur. The reaction is carried out under controlled conditions to ensure the formation of the tetrasulfane structure. Industrial production methods may involve the use of catalysts and specific reaction conditions to optimize yield and purity. The general reaction can be represented as follows:
[ \text{2 RSH + 4 S} \rightarrow \text{R-S-S-S-S-R} ]
where ( \text{R} ) represents the nonyl group.
Analyse Chemischer Reaktionen
Dinonyltetrasulfane undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. Common reagents and conditions used in these reactions include:
Oxidation: this compound can be oxidized to form sulfoxides and sulfones using oxidizing agents such as hydrogen peroxide or peracids.
Reduction: Reduction of this compound can lead to the formation of disulfides or thiols, depending on the reducing agent used.
Substitution: Substitution reactions can occur at the sulfur atoms, leading to the formation of various derivatives.
The major products formed from these reactions depend on the specific reagents and conditions used.
Wissenschaftliche Forschungsanwendungen
Dinonyltetrasulfane has several scientific research applications, including:
Chemistry: It is used as a reagent in organic synthesis and as a precursor for the preparation of other organosulfur compounds.
Biology: this compound has been studied for its potential antimicrobial properties and its ability to interact with biological molecules.
Medicine: Research is ongoing to explore its potential therapeutic applications, including its use as an antimicrobial agent.
Industry: It is used in the production of specialty chemicals and as an additive in various industrial processes.
Wirkmechanismus
The mechanism of action of dinonyltetrasulfane involves its interaction with biological molecules, particularly thiol-containing proteins. The compound can form disulfide bonds with these proteins, leading to changes in their structure and function. This interaction can result in antimicrobial effects, as well as other biological activities.
Vergleich Mit ähnlichen Verbindungen
Dinonyltetrasulfane can be compared with other similar organosulfur compounds, such as diallyl tetrasulfane and diphenyl tetrasulfane. These compounds share similar structural features but differ in their specific chemical properties and applications. For example:
Diallyl tetrasulfane: Known for its presence in garlic and its antimicrobial properties.
Diphenyl tetrasulfane: Used in organic synthesis and as a reagent in various chemical reactions.
Eigenschaften
CAS-Nummer |
116214-15-4 |
|---|---|
Molekularformel |
C18H38S4 |
Molekulargewicht |
382.8 g/mol |
IUPAC-Name |
1-(nonyltetrasulfanyl)nonane |
InChI |
InChI=1S/C18H38S4/c1-3-5-7-9-11-13-15-17-19-21-22-20-18-16-14-12-10-8-6-4-2/h3-18H2,1-2H3 |
InChI-Schlüssel |
SYPMTHVZNBWTIK-UHFFFAOYSA-N |
Kanonische SMILES |
CCCCCCCCCSSSSCCCCCCCCC |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



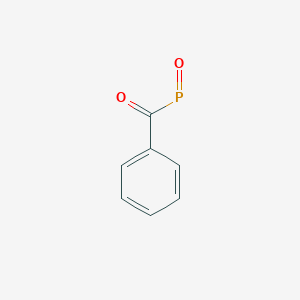
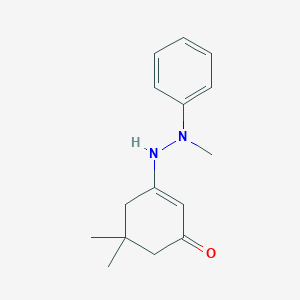
![5-Phenyl-2H,5H-[1]benzopyrano[3,4-e][1,3]oxazine-2,4(3H)-dione](/img/structure/B14293753.png)
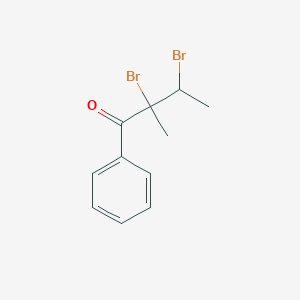
![Acetic acid;[2,3-bis(hydroxymethyl)phenyl] acetate](/img/structure/B14293762.png)
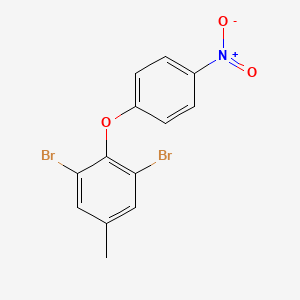
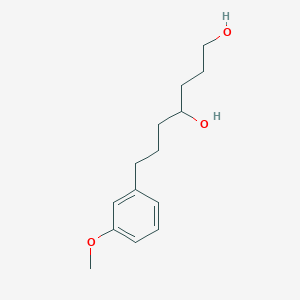
![N-[4-(5-Sulfanylidene-2,5-dihydro-1H-tetrazol-1-yl)phenyl]butanamide](/img/structure/B14293809.png)
